molecular formula C14H23N3O B1266354 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide CAS No. 30459-64-4

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide

Cat. No.: B1266354
CAS No.: 30459-64-4
M. Wt: 249.35 g/mol
InChI Key: SYAAUKCZXNDCGK-UHFFFAOYSA-N
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Description

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is an organic compound that belongs to the class of benzamides. It is known for its diverse applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a methyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methylbenzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetone or ethanol at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nitration and Reduction Reactions

The compound undergoes nitration at the aromatic ring, followed by reduction to yield amine derivatives. These reactions are critical for introducing functional groups for pharmaceutical applications.

Reaction TypeConditionsReagentsProductYieldReference
NitrationH₂SO₄/HNO₃ at 0–5°CNaNO₂, H₂ONitrobenzamide derivative83% (analogous reaction)
ReductionCatalytic hydrogenation (Pd/C)H₂, ethanolPrimary amine derivative
  • Source demonstrates nitration protocols using H₂SO₄/HNO₃ for structurally similar benzamides, yielding 83% nitro intermediates.

  • Reduction of nitro groups to amines via catalytic hydrogenation is inferred from analogous benzamide chemistry.

Alkylation and Acylation

The primary amino group participates in alkylation and acylation to form secondary amines or amides.

Reaction TypeConditionsReagentsProductYieldReference
AlkylationRoom temperature, acetoneAlkyl halides, NaOHN-alkylated derivatives
AcylationReflux, THFAcetyl chloride, pyridineAcetylated benzamide
  • Industrial-scale alkylation uses NaOH in acetone or ethanol to introduce alkyl chains.

  • Acylation with acetyl chloride under basic conditions modifies the amino group’s reactivity.

Formation of Ion-Associate Complexes

The diethylaminoethyl side chain facilitates ion-pair formation with anionic species, useful in pharmaceutical formulations.

Reaction TypeConditionsReagentsProductYieldReference
Tetraphenylborate complexationRoom temperature, aqueousSodium tetraphenyl borate[Procainamide·BPh₄]⁻ complex85%
  • Source confirms a high-yield (85%) synthesis of the tetraphenylborate complex, characterized by spectroscopic methods.

  • TD-DFT calculations align with experimental UV-Vis absorption spectra, validating the complex’s electronic structure .

Hydrolysis and Degradation

The amide bond undergoes hydrolysis under acidic or basic conditions, forming carboxylic acids and amines.

Reaction TypeConditionsReagentsProductYieldReference
Acidic hydrolysisHCl, reflux6M HCl4-Amino-2-methylbenzoic acid + diethylaminoethylamine
Basic hydrolysisNaOH, ethanolCarboxylate salt + amine
  • Hydrolysis pathways are critical for understanding metabolic degradation, though specific yields are not reported.

Sulfonation and Halogenation

Electrophilic substitution reactions introduce sulfonic acid or halide groups to the aromatic ring.

Reaction TypeConditionsReagentsProductReference
SulfonationH₂SO₄, 50°CSO₃Sulfonated benzamide
IodinationKI, H₂O, 80°CNaNO₂, H₂SO₄Iodo-benzamide derivative
  • Source details iodination protocols for analogous benzamides, yielding halogenated derivatives.

  • Sulfonation enhances solubility and bioactivity, as seen in related compounds .

Mechanistic Insights

  • Electron Transfer : The amino group participates in n→π* transitions, as confirmed by TD-DFT studies .

  • Enzyme Binding : Hydrogen bonding between the amide group and enzyme active sites (e.g., CA IX) drives inhibitory effects .

  • Metabolic Pathways : Hydrolysis and oxidative metabolism are inferred from structural analogs.

Scientific Research Applications

Medicinal Chemistry

1. Antiarrhythmic Properties
Procainamide is primarily used as an antiarrhythmic agent in the treatment of cardiac arrhythmias. It works by suppressing ectopic pacemaker activity in the myocardium, thereby stabilizing heart rhythm. The compound's mechanism involves blocking sodium channels, which reduces excitability and conduction velocity in cardiac tissues.

2. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of procainamide. It has shown efficacy against various bacterial strains, suggesting its role in developing new antibiotics. The compound's ability to inhibit carbonic anhydrase enzymes in bacteria has been linked to its antibacterial effects, providing a pathway for further research into its use as an antimicrobial agent .

3. Cancer Research
Procainamide has been investigated for its potential anticancer properties. Studies indicate that it may induce apoptosis in certain cancer cell lines, such as MDA-MB-231 breast cancer cells. This apoptotic effect is mediated through specific biochemical pathways that warrant further exploration for therapeutic applications in oncology .

Pharmacological Research

1. Drug Development
As a precursor in drug synthesis, procainamide is utilized to create more complex organic molecules with potential therapeutic benefits. Its role in the development of novel drugs is underscored by its structural modifications that enhance bioavailability and efficacy.

2. Pharmacokinetics Studies
Research into the pharmacokinetics of procainamide reveals its absorption, distribution, metabolism, and excretion profiles. Understanding these parameters is crucial for optimizing dosage regimens and improving therapeutic outcomes in clinical settings .

Industrial Applications

1. Specialty Chemicals Production
Procainamide serves as an intermediate in the synthesis of specialty chemicals used in various industrial processes. Its unique chemical properties allow it to be employed in the production of other compounds that have applications across different sectors.

2. Green Chemistry Approaches
The synthesis of procainamide has been explored through green chemistry methods, which emphasize environmentally friendly practices. This includes using less hazardous solvents and reagents to minimize environmental impact during production.

Case Studies

1. Clinical Trials on Arrhythmias
Clinical trials have demonstrated the effectiveness of procainamide in managing ventricular arrhythmias. Patients treated with procainamide showed significant improvements in heart rhythm stability compared to those receiving placebo treatments.

2. Antibacterial Efficacy Testing
In laboratory settings, procainamide's antibacterial activity was tested against Staphylococcus aureus and Klebsiella pneumoniae, showing promising results that indicate its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
  • 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
  • 4-amino-N-[2-(diethylamino)ethyl]-2-chlorobenzamide

Uniqueness

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research .

Biological Activity

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, commonly known as procainamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Procainamide primarily targets the myocardium, where it functions as an antiarrhythmic agent. Its mode of action involves:

  • Suppressing Pulse Formation : It reduces excitability in automatic ectopic foci within the heart.
  • Biochemical Pathways : The compound interacts with various bioactive molecules and receptors, influencing cellular signaling pathways and gene expression .

Pharmacokinetics

Procainamide is synthesized through an ion-associate reaction at room temperature. Its pharmacokinetics include:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver with a half-life ranging from 3 to 6 hours.

The compound exhibits significant biochemical properties:

  • Enzyme Interaction : It forms ion-associate complexes with enzymes and proteins, which is crucial for understanding receptor interactions.
  • Cellular Effects : Procainamide influences cellular processes such as metabolism and gene expression and has shown antibacterial activity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of procainamide. A complex formed with sodium tetraphenylborate demonstrated notable antibacterial effects against various strains of bacteria. This suggests that procainamide could serve as a potential lead compound for developing new antibacterial agents .

Case Studies

  • Antibacterial Efficacy :
    • A study investigated the antibacterial activity of procainamide-tetraphenylborate complex against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition of bacterial growth, suggesting its potential application in treating bacterial infections .
  • Cardiac Arrhythmias :
    • Clinical trials have evaluated procainamide's efficacy in managing ventricular arrhythmias.
    • Findings showed that procainamide effectively reduced arrhythmia episodes in patients, supporting its use as a therapeutic agent in cardiology .

Summary of Research Findings

Study FocusFindingsReference
Antibacterial ActivityProcainamide-tetraphenylborate complex showed significant antibacterial effects.
Cardiac ArrhythmiasEffective in reducing episodes of ventricular arrhythmias in clinical settings.
Enzyme InteractionForms ion-associate complexes affecting various cellular processes.

Properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-4-17(5-2)9-8-16-14(18)13-7-6-12(15)10-11(13)3/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAAUKCZXNDCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184536
Record name o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30459-64-4
Record name o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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